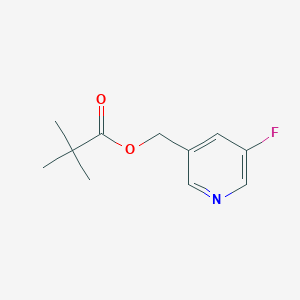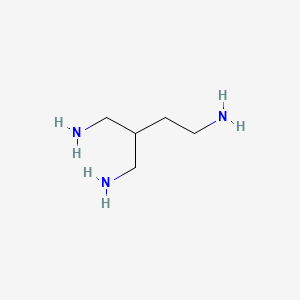
1,4-Butanediamine, 2-(aminomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, 2-(aminomethyl)-, also known as 2-(aminomethyl)-1,4-butanediamine, is an organic compound with the molecular formula C5H15N3. It is a diamine, meaning it contains two amine groups, and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, 2-(aminomethyl)- can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobutane with ammonia, followed by hydrogenation. Another method includes the microbial synthesis using metabolically engineered strains of Escherichia coli, which can ferment glucose to produce bio-based butane diamine .
Industrial Production Methods
Industrial production of 1,4-Butanediamine, 2-(aminomethyl)- often involves large-scale chemical synthesis using the aforementioned methods. The microbial synthesis route is particularly promising for sustainable and eco-friendly production, as it utilizes renewable resources and reduces reliance on fossil fuels .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, 2-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
1,4-Butanediamine, 2-(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It plays a role in the study of polyamines, which are important for cell growth and function.
Medicine: It is investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biopolyamides and other engineering materials
Mécanisme D'action
The mechanism of action of 1,4-Butanediamine, 2-(aminomethyl)- involves its interaction with various molecular targets. In biological systems, it can act as a precursor to polyamines, which are involved in cellular processes such as DNA stabilization, protein synthesis, and cell proliferation. The compound can also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediamine (Putrescine): Similar structure but lacks the additional aminomethyl group.
1,5-Pentamethylenediamine: Contains an additional methylene group compared to 1,4-Butanediamine.
Hexamethylenediamine: Longer carbon chain with six methylene groups.
Uniqueness
1,4-Butanediamine, 2-(aminomethyl)- is unique due to its additional aminomethyl group, which provides distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized polymers and other complex molecules .
Propriétés
Numéro CAS |
31333-62-7 |
|---|---|
Formule moléculaire |
C5H15N3 |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
2-(aminomethyl)butane-1,4-diamine |
InChI |
InChI=1S/C5H15N3/c6-2-1-5(3-7)4-8/h5H,1-4,6-8H2 |
Clé InChI |
GSHSCASTCVYMCJ-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


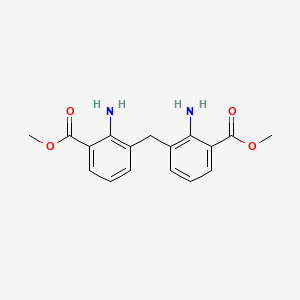
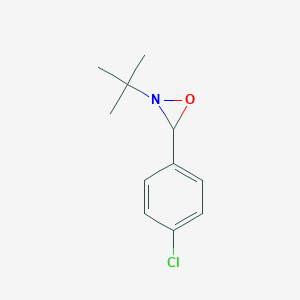
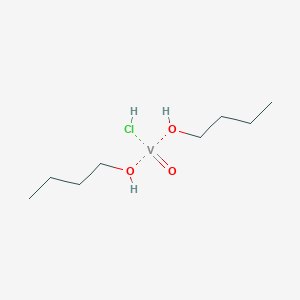
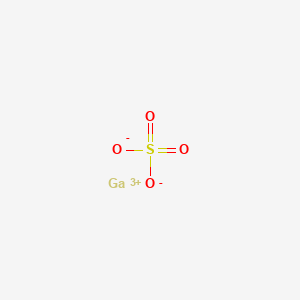
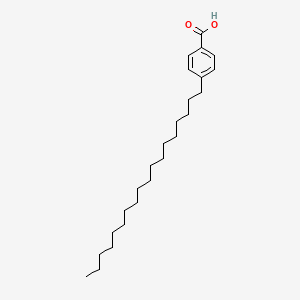
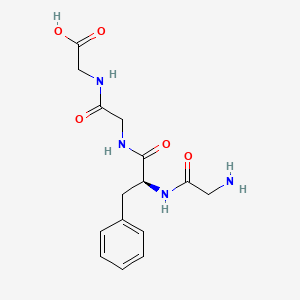
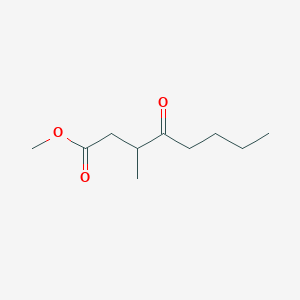
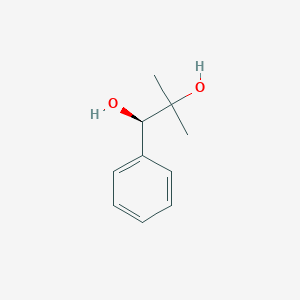
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

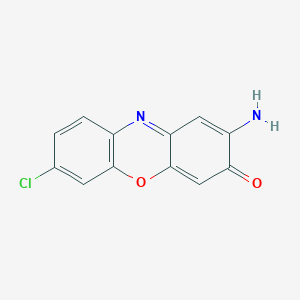
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
